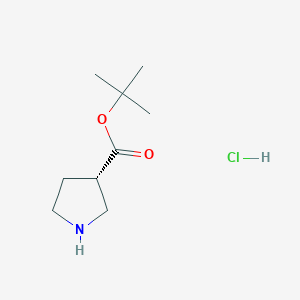![molecular formula C16H22BrF3N2O3 B6164975 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid CAS No. 2117349-64-9](/img/no-structure.png)
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid (3-Br-N-TBPB-TFA) is an important compound in chemical synthesis. It is widely used in chemical reactions as a catalyst, reagent, or ligand. 3-Br-N-TBPB-TFA has a variety of applications in scientific research, including its use as a catalyst for chemical reactions, as a reagent for chemical synthesis, and as a ligand for binding to proteins and other molecules.
Wirkmechanismus
The mechanism of action of 3-Br-N-TBPB-TFA is not fully understood. However, it is believed that the compound acts as a catalyst in chemical reactions, as a reagent for chemical synthesis, and as a ligand for binding to proteins and other molecules. The compound may also have an effect on the structure and function of proteins, peptides, and other biological molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Br-N-TBPB-TFA are not fully understood. However, it is believed that the compound may have an effect on the structure and function of proteins, peptides, and other biological molecules. In addition, the compound may have an effect on the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
3-Br-N-TBPB-TFA has several advantages for lab experiments. It is a highly reactive compound, which makes it useful for a variety of chemical reactions. In addition, it is a relatively inexpensive compound, which makes it cost-effective for lab experiments.
However, there are also some limitations to using 3-Br-N-TBPB-TFA in lab experiments. The compound is highly reactive, which can make it difficult to control and can lead to unwanted side reactions. In addition, the compound can be toxic if not handled properly.
Zukünftige Richtungen
There are several potential future directions for 3-Br-N-TBPB-TFA. One potential direction is to further explore its use as a catalyst in chemical reactions. Another potential direction is to explore its use as a reagent for chemical synthesis. Additionally, further research could be done to explore its use as a ligand for binding to proteins and other molecules. In addition, further research could be done to explore its potential effects on the structure and function of proteins, peptides, and other biological molecules. Finally, further research could be done to explore its potential effects on the metabolism of drugs and other compounds.
Synthesemethoden
3-Br-N-TBPB-TFA can be synthesized through a two-step process. The first step involves the reaction of 3-bromo-N-[3-(tert-butylamino)propyl]benzamide (3-Br-N-TBPB) with trifluoroacetic anhydride (TFA) to form 3-Br-N-TBPB-TFA. The second step involves the reaction of 3-Br-N-TBPB-TFA with trifluoroacetic acid (TFA) to form 3-Br-N-TBPB-TFA. The reaction can be represented by the following equation:
3-Br-N-TBPB + TFA → 3-Br-N-TBPB-TFA
3-Br-N-TBPB-TFA + TFA → 3-Br-N-TBPB-TFA
Wissenschaftliche Forschungsanwendungen
3-Br-N-TBPB-TFA has a wide range of applications in scientific research. It has been used as a catalyst in chemical reactions, as a reagent for chemical synthesis, and as a ligand for binding to proteins and other molecules. In addition, 3-Br-N-TBPB-TFA has been used to study the structure and function of proteins, peptides, and other biological molecules. It has also been used to study the mechanism of action of drugs and other compounds.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid involves the reaction of 3-bromoaniline with tert-butyl 3-bromopropylcarbamate to form 3-bromo-N-tert-butylcarbamoylpropylaniline. This intermediate is then reacted with trifluoroacetic anhydride to form 3-bromo-N-tert-butylcarbamoylpropylanilide trifluoroacetate, which is subsequently reacted with tert-butylamine to form the final product.", "Starting Materials": [ "3-bromoaniline", "tert-butyl 3-bromopropylcarbamate", "trifluoroacetic anhydride", "tert-butylamine" ], "Reaction": [ "Step 1: 3-bromoaniline is reacted with tert-butyl 3-bromopropylcarbamate in the presence of a suitable catalyst to form 3-bromo-N-tert-butylcarbamoylpropylaniline.", "Step 2: 3-bromo-N-tert-butylcarbamoylpropylaniline is reacted with trifluoroacetic anhydride in the presence of a suitable base to form 3-bromo-N-tert-butylcarbamoylpropylanilide trifluoroacetate.", "Step 3: 3-bromo-N-tert-butylcarbamoylpropylanilide trifluoroacetate is reacted with tert-butylamine in the presence of a suitable base to form 3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid." ] } | |
CAS-Nummer |
2117349-64-9 |
Produktname |
3-bromo-N-[3-(tert-butylamino)propyl]benzamide, trifluoroacetic acid |
Molekularformel |
C16H22BrF3N2O3 |
Molekulargewicht |
427.3 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




